molecular formula C17H13ClN2OS B11371926 N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11371926
M. Wt: 328.8 g/mol
InChI Key: DTVCUJGSBRTHPP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chlorophenyl group, a methyl group, and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide

Comparison: N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While compounds like N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine also possess antimicrobial properties, the presence of the thiazole ring in this compound may offer enhanced stability and specificity in certain applications.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c1-11-15(16(21)20-14-10-6-5-9-13(14)18)22-17(19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21)

InChI Key

DTVCUJGSBRTHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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